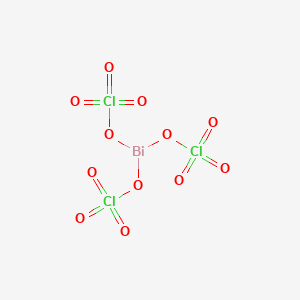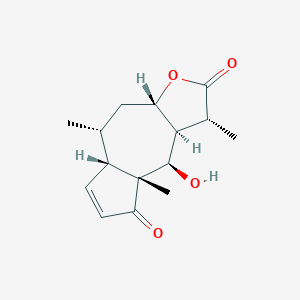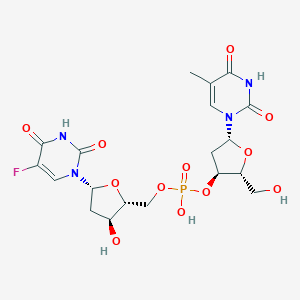
Dtpdfu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dtpdfu is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Dtpdfu is a synthetic compound that belongs to the class of thiazolidinediones. The chemical structure of Dtpdfu is similar to other thiazolidinediones such as pioglitazone and rosiglitazone. However, Dtpdfu has unique properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of Dtpdfu is not fully understood. However, it is believed to act by modulating the activity of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Dtpdfu has been shown to activate PPARγ, which leads to the modulation of various genes involved in glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
Dtpdfu has been shown to have several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Dtpdfu has also been shown to reduce triglyceride levels and increase HDL cholesterol levels in animal models of dyslipidemia. Additionally, Dtpdfu has been shown to reduce oxidative stress and inflammation in animal models of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dtpdfu in lab experiments is its potency. Dtpdfu has been shown to be highly effective in inhibiting the growth of cancer cells and reducing inflammation in animal models of inflammatory diseases. Another advantage is its specificity. Dtpdfu has been shown to selectively activate PPARγ, which reduces the risk of off-target effects.
One of the limitations of using Dtpdfu in lab experiments is its solubility. Dtpdfu has low solubility in water, which makes it difficult to administer in vivo. Another limitation is its stability. Dtpdfu is unstable in light and air, which makes it difficult to store and handle.
Zukünftige Richtungen
There are several future directions for research on Dtpdfu. One potential direction is to investigate its potential as a therapeutic agent for cancer. Dtpdfu has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further investigation is needed to determine its efficacy in human clinical trials.
Another potential direction is to investigate its potential as an anti-inflammatory agent. Dtpdfu has been shown to reduce inflammation in animal models of inflammatory diseases. Further investigation is needed to determine its efficacy in human clinical trials.
Finally, future research could investigate the potential of Dtpdfu as a modulator of glucose and lipid metabolism. Dtpdfu has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Further investigation is needed to determine its potential as a therapeutic agent for metabolic disorders.
Synthesemethoden
The synthesis of Dtpdfu is a complex process that involves several steps. The starting material for the synthesis is 2,4-thiazolidinedione. The first step involves the reaction of 2,4-thiazolidinedione with hydrazine hydrate to form 2,4-thiazolidinedione hydrazone. The hydrazone is then reacted with 4-bromobenzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form Dtpdfu.
Wissenschaftliche Forschungsanwendungen
Dtpdfu has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of cancer. Dtpdfu has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory agent. Dtpdfu has been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
CAS-Nummer |
13276-67-0 |
|---|---|
Produktname |
Dtpdfu |
Molekularformel |
C19H24FN4O12P |
Molekulargewicht |
550.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24FN4O12P/c1-8-4-23(18(29)21-16(8)27)15-3-11(12(6-25)34-15)36-37(31,32)33-7-13-10(26)2-14(35-13)24-5-9(20)17(28)22-19(24)30/h4-5,10-15,25-26H,2-3,6-7H2,1H3,(H,31,32)(H,21,27,29)(H,22,28,30)/t10-,11-,12+,13+,14+,15+/m0/s1 |
InChI-Schlüssel |
IGJXAMJSWYEODZ-BBZRCZKMSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)F)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)F)O |
Synonyme |
dTpdFU thymidylyl-(3'-5')-2'-deoxy-5-fluorouridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



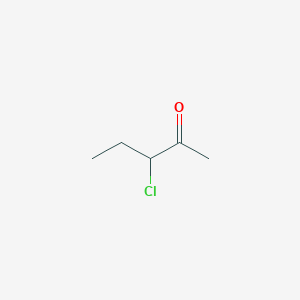
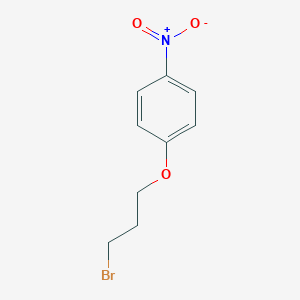
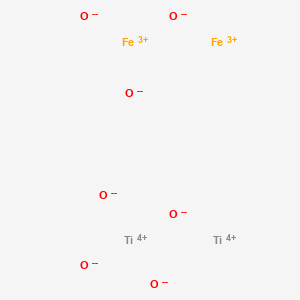
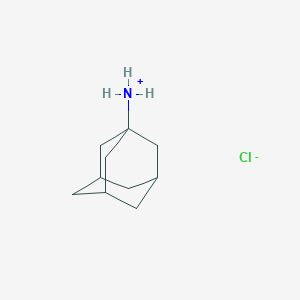
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
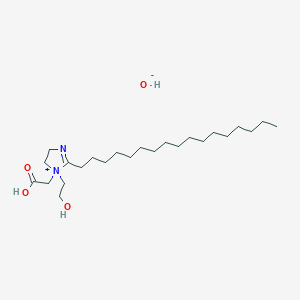
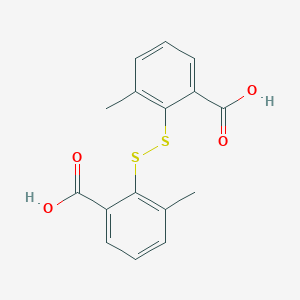
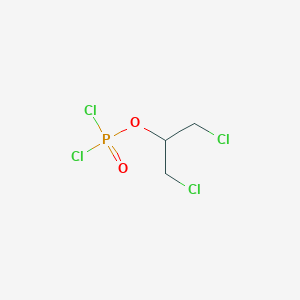
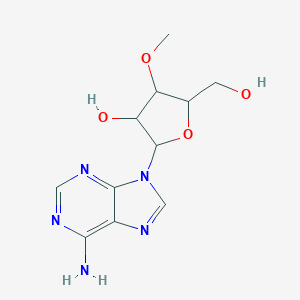

![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)

